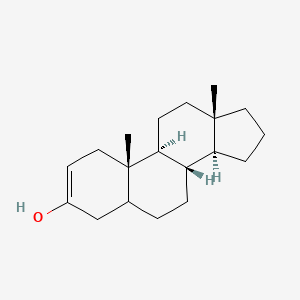
Androst-2-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-2-en-3-ol is a steroidal compound with the molecular formula C19H30O It is a derivative of androstane and is characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-2-en-3-ol typically involves the use of steroidal precursors. One common method involves the reduction of Androst-2-en-3-one using suitable reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. The use of supported heteropolyacid catalysts has been reported for the efficient conversion of steroidal precursors to the desired product. The process involves refluxing the precursor in an organic solvent under the catalysis of the supported heteropolyacid catalyst, followed by recrystallization to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions
Androst-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form Androst-2-en-3-one.
Reduction: The double bond can be reduced to form Androstane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Androst-2-en-3-one
Reduction: Androstane derivatives
Substitution: Various substituted steroidal compounds
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It has been investigated for its role in biological processes and its potential as a biomarker.
Medicine: Research has explored its potential therapeutic applications, including its use as a steroidal aromatase inhibitor.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products
Mechanism of Action
The mechanism of action of Androst-2-en-3-ol involves its interaction with specific molecular targets and pathways. It acts as a steroidal aromatase inhibitor, which means it inhibits the enzyme aromatase responsible for the conversion of androgens to estrogens. This inhibition can lead to a decrease in estrogen levels, which is beneficial in certain medical conditions such as estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
- Androst-2-en-17-ol
- Androst-2-en-3-one
- Androst-16-en-3-ol
Uniqueness
Androst-2-en-3-ol is unique due to its specific structural features, including the double bond at the second position and the hydroxyl group at the third position. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
12041-97-3 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h7,13,15-17,20H,3-6,8-12H2,1-2H3/t13?,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
SPUSOGDKTPEVIC-OJEXMJBDSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CC(=CC[C@@]4([C@H]3CC2)C)O |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=CCC4(C3CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















